molecular formula C15H18AsN B14652135 4-[Ethyl(4-methylphenyl)arsanyl]aniline CAS No. 51851-67-3

4-[Ethyl(4-methylphenyl)arsanyl]aniline

Cat. No.: B14652135
CAS No.: 51851-67-3
M. Wt: 287.23 g/mol
InChI Key: WBHBAPLTIPZEKM-UHFFFAOYSA-N
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Description

4-[Ethyl(4-methylphenyl)arsanyl]aniline is an organic compound with the molecular formula C15H18AsN. It is also known by other names such as Benzenamine, 4-[ethyl(4-methylphenyl)arsino]- . This compound contains an arsenic atom bonded to an ethyl group and a 4-methylphenyl group, which is further attached to an aniline moiety.

Preparation Methods

The synthesis of 4-[Ethyl(4-methylphenyl)arsanyl]aniline typically involves the reaction of 4-methylphenylarsine with ethyl iodide in the presence of a base, followed by the reaction with aniline. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective processes to maximize yield and purity.

Chemical Reactions Analysis

4-[Ethyl(4-methylphenyl)arsanyl]aniline undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid or halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[Ethyl(4-methylphenyl)arsanyl]aniline has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex arsenic-containing compounds.

    Biology: This compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[Ethyl(4-methylphenyl)arsanyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The arsenic atom in the compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction can affect various molecular pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

4-[Ethyl(4-methylphenyl)arsanyl]aniline can be compared with other similar compounds, such as:

Properties

CAS No.

51851-67-3

Molecular Formula

C15H18AsN

Molecular Weight

287.23 g/mol

IUPAC Name

4-[ethyl-(4-methylphenyl)arsanyl]aniline

InChI

InChI=1S/C15H18AsN/c1-3-16(13-6-4-12(2)5-7-13)14-8-10-15(17)11-9-14/h4-11H,3,17H2,1-2H3

InChI Key

WBHBAPLTIPZEKM-UHFFFAOYSA-N

Canonical SMILES

CC[As](C1=CC=C(C=C1)C)C2=CC=C(C=C2)N

Origin of Product

United States

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